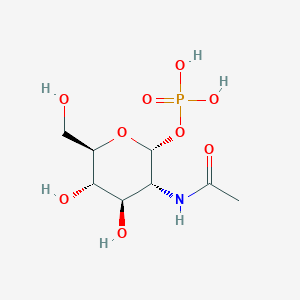

N-acetyl-alpha-D-glucosamine 1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

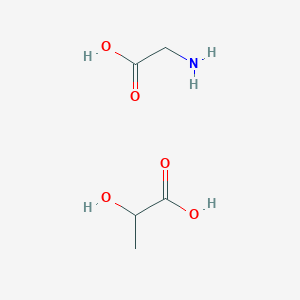

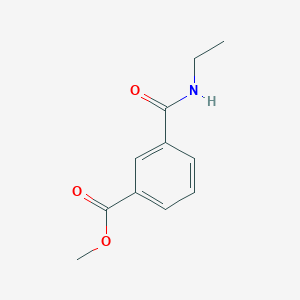

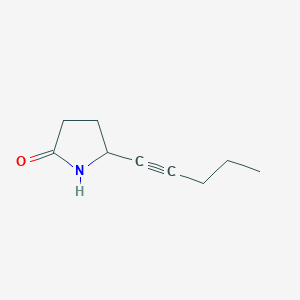

N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1-P) is a derivative of glucose and is a key component of the cell wall of bacteria and fungi. It is also found in the extracellular matrix of animal tissues and plays an important role in cell signaling and communication. GlcNAc-1-P has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Chondroprotective Activity

N-acetyl-alpha-D-glucosamine 1-phosphate exhibits chondroprotective activity, with specific prodrugs showing promising results for osteoarthritis drug discovery. The O-3 and O-4 phosphate prodrugs, particularly those containing the (l)-proline amino acid, were found to be highly effective, surpassing the O-6 compounds in protective activity in bovine and human cartilage explants. These findings highlight the potential of these novel regioisomers as leads for osteoarthritis drug development (Serpi et al., 2012).

Therapeutic Applications

N-acetyl-alpha-D-glucosamine and its derivatives play critical roles in the human body as components of glycoproteins, proteoglycans, and glycosaminoglycans. They have shown beneficial pharmacological effects in treating osteoarthritis symptoms and possess anti-oxidant and anti-inflammatory properties. This versatility positions N-acetyl-alpha-D-glucosamine as a potential candidate for treating a range of conditions, including cardiovascular disease, neurological deficits, skin disorders, and cancer. Its function is primarily attributed to the modulation of inflammatory responses, specifically through the Nuclear Factor-κB (NF-κB), which controls cytokine production and cell survival (Dalirfardouei et al., 2016).

Biosynthesis and Drug Discovery

The enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1), which uses N-acetyl-alpha-D-glucosamine 1-phosphate as a substrate, has been identified as a potential antifungal drug target. The detailed understanding of its Michaelis complex and the trajectory towards the transition state could facilitate the rational design of inhibitors for GNA1 and other related enzymes, offering new avenues in drug discovery (Hurtado-Guerrero et al., 2007).

Immunomodulatory Effects

N-acetyl-alpha-D-glucosamine has demonstrated immunosuppressive properties, indicating its potential as an immunosuppressive agent. It has been observed to suppress the activation of T-lymphoblasts and dendritic cells in vitro, as well as prolong allogeneic cardiac allograft survival in vivo. This suggests that beyond its use in treating arthritis, N-acetyl-alpha-D-glucosamine could have broader applications in managing immune-related conditions (Ma et al., 2002).

Propiedades

Número CAS |

119185-04-5 |

|---|---|

Nombre del producto |

N-acetyl-alpha-D-glucosamine 1-phosphate |

Fórmula molecular |

C8H16NO9P |

Peso molecular |

301.19 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |

Clave InChI |

FZLJPEPAYPUMMR-FMDGEEDCSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |

SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |

Sinónimos |

Fatty acids, C18-unsatd., dimers, polymers with dicyclopentadiene, fumaric acid, maleic anhydride, rosin and soybean oil |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.